

Relamorelin: A Comprehensive Analysis of Physiological Effects Beyond Gastric Motility

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Compound of Interest

Compound Name: Relamorelin

Cat. No.: B610436

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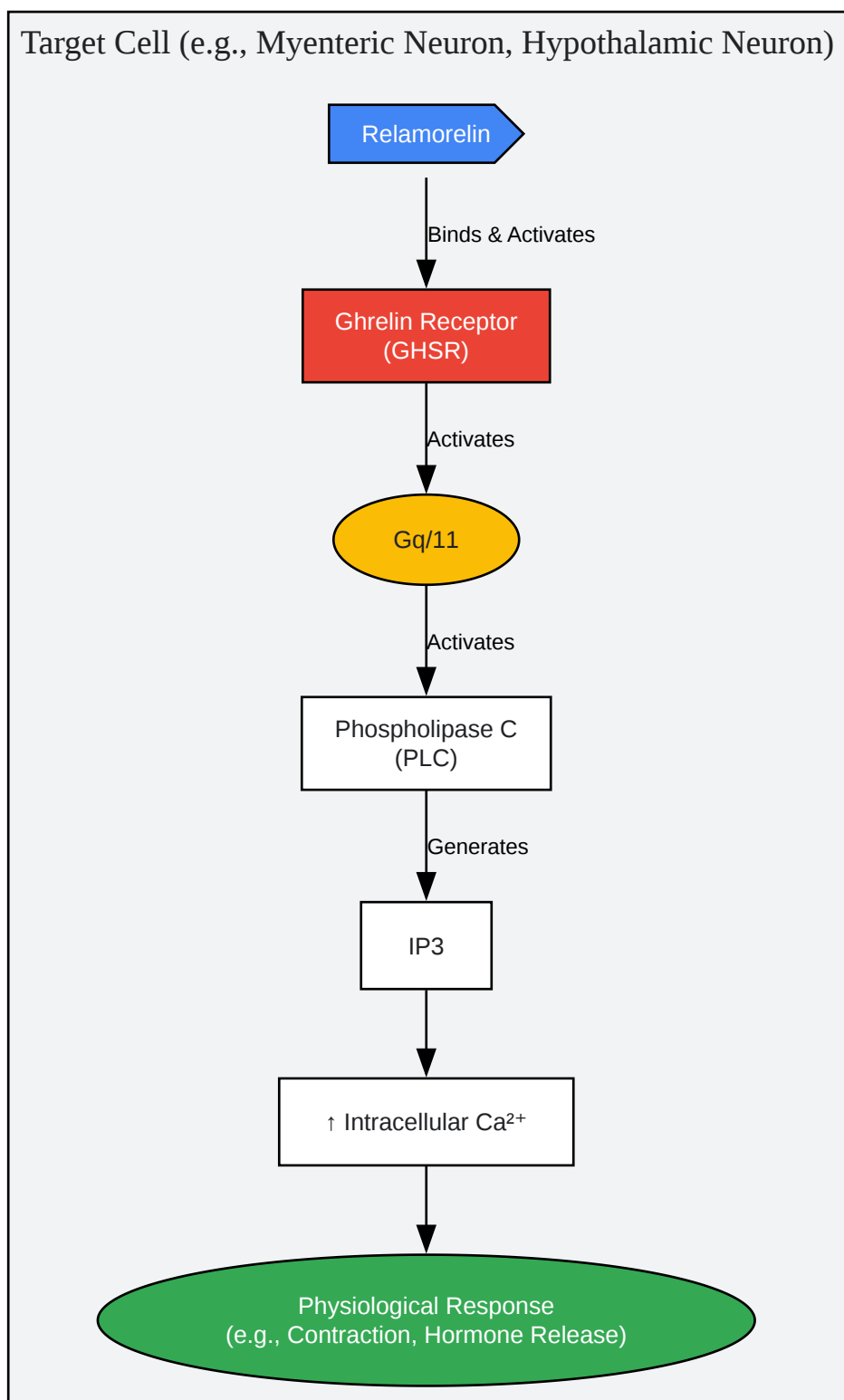
A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

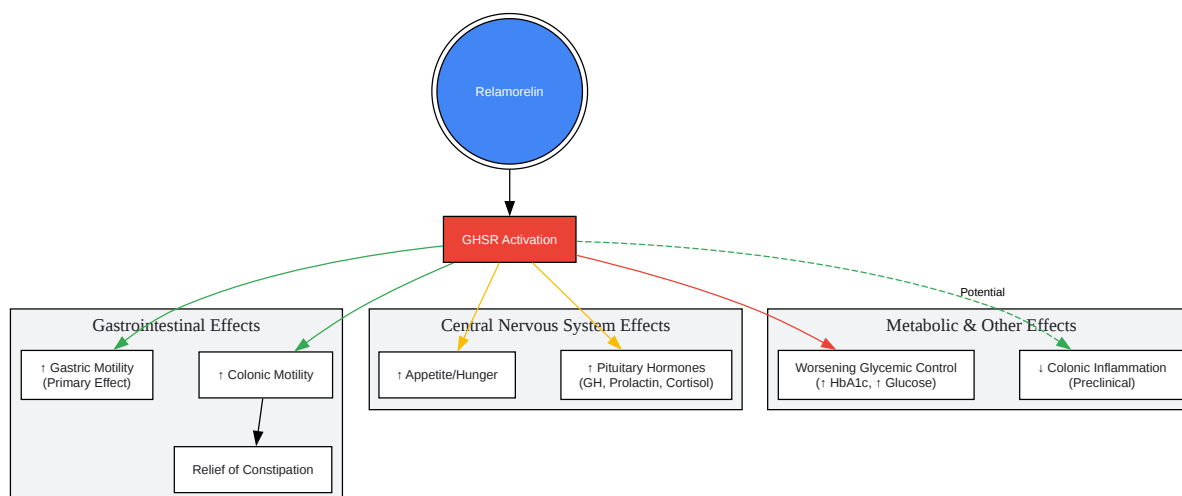
Relamorelin (RM-131) is a synthetic pentapeptide and a potent, selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] While primarily investigated for the treatment of diabetic gastroparesis due to its prokinetic effects on the stomach, its mechanism of action suggests a broader range of physiological effects.[3][4] This document provides an in-depth technical overview of **Relamorelin**'s physiological impacts beyond gastric motility, focusing on its effects on colonic function, hormonal regulation, metabolic parameters, and appetite. Quantitative data from key clinical and preclinical studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways and workflows are visualized to offer a comprehensive resource for the scientific community.

Mechanism of Action

Relamorelin mimics the action of endogenous ghrelin by binding to and activating the GHSR, also known as GHS-R1a.[3] It is a pentapeptide analogue of ghrelin designed for improved potency and superior pharmacokinetics, including enhanced plasma stability.[1][2] In vitro studies have shown that **Relamorelin** binds to the human GHSR with approximately three times the affinity of natural ghrelin and is about six-fold more potent in activating the receptor and its downstream signaling pathways, such as intracellular calcium mobilization.[2][5] These receptors are expressed in various tissues, including the hypothalamus, the gastrointestinal tract, and other peripheral organs, which explains the systemic effects of **Relamorelin**. [2][3]







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